2-Heptyne
Overview
Description
2-Heptyne, also known as 1-Methyl-2-butylacetylene or hept-2-yne, is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by its linear structure and the presence of a triple bond between the second and third carbon atoms in the heptane chain .
Biochemical Analysis
Biochemical Properties
As an alkyne, 2-Heptyne exhibits typical alkyne chemical reactions such as undergoing addition reactions in the presence of suitable reagents . It can also undergo oxidation and reduction reactions
Molecular Mechanism
The molecular mechanism of this compound is primarily associated with its triple bond. This bonding configuration lends this compound distinctive physical and chemical properties, setting it apart from other hydrocarbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyne can be synthesized through various methods, including the dehydrohalogenation of dihalides. One common approach involves the double elimination reaction of a vicinal dihalide or a geminal dihalide using a strong base such as sodium amide in liquid ammonia. This process results in the formation of the triple bond characteristic of alkynes .
Industrial Production Methods: In industrial settings, this compound can be produced by the catalytic dehydrogenation of heptane or by the partial hydrogenation of heptadiene. These methods typically involve the use of metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms and the formation of the triple bond.
Chemical Reactions Analysis
Types of Reactions: 2-Heptyne undergoes a variety of chemical reactions, including:
Addition Reactions: The triple bond in this compound is highly reactive and can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction Reactions: The compound can be reduced to form alkenes or alkanes using hydrogen gas in the presence of metal catalysts like palladium on carbon.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Dihalides: From halogenation reactions.
Alkanes and Alkenes: From reduction reactions.
Diketones and Carboxylic Acids: From oxidation reactions.
Scientific Research Applications
2-Heptyne has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the production of polymers and other advanced materials.
Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs and bioactive compounds.
Catalysis Research: Studied for its reactivity and potential use in catalytic processes
Mechanism of Action
The mechanism of action of 2-Heptyne in chemical reactions involves the interaction of its triple bond with various reagents. The triple bond acts as a nucleophile, attacking electrophilic species and forming addition products. In reduction reactions, the triple bond is hydrogenated to form alkenes or alkanes, while in oxidation reactions, it is cleaved to form diketones or carboxylic acids .
Comparison with Similar Compounds
1-Heptyne: Another isomer of heptyne with the triple bond at the first carbon atom.
3-Heptyne: An isomer with the triple bond at the third carbon atom.
2-Hexyne: A similar alkyne with a shorter carbon chain.
Uniqueness of 2-Heptyne: this compound is unique due to the position of its triple bond, which influences its reactivity and the types of products formed in chemical reactions. Its linear structure and specific placement of the triple bond make it a valuable compound for studying the properties and reactions of alkynes .
Properties
IUPAC Name |
hept-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-3-5-7-6-4-2/h3,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSFEMSYKQQCHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149770 | |
Record name | Hept-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119-65-9 | |
Record name | 2-Heptyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hept-2-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HEPTYNE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hept-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90149770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hept-2-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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